![molecular formula C16H11N3O B1668552 2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one CAS No. 77779-60-3](/img/structure/B1668552.png)
2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one
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Overview
Description
CGS8216 is a benzodiazepine receptor antagonist. CGS8216 is an anxiolytic pyrazoloquinoline.
Scientific Research Applications
Novel Synthesis Methodologies
A study by Chang et al. (2012) presented an efficient one-pot synthesis method for 2-arylpyrazoloquinolinone derivatives, including 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, through a process involving 1,3-dipolar cycloaddition, Suzuki coupling reaction, and intramolecular cyclization (Chang et al., 2012).
Antagonistic Properties and Molecular Modeling
Lenzi et al. (2009) designed 2-arylpyrazolo[4,3-d]pyrimidin-7-one derivatives, structurally related to 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, as human A3 adenosine receptor antagonists. These compounds showed high potency and selectivity, suggesting potential in therapeutic applications (Lenzi et al., 2009).
Structural Evaluations and Hydration Studies
Ferreira et al. (2013) conducted a detailed structural evaluation of three 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates, providing insights into their tautomeric forms, hydrogen bonding, and molecular stability. This research contributes to the understanding of the physical and chemical properties of these compounds (Ferreira et al., 2013).
Anticonvulsant Activity
Guan et al. (2008) synthesized a series of triazolo[4,3-a]quinoline derivatives, structurally related to 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, and evaluated their anticonvulsant activities. One compound exhibited potent effects with a high protective index, surpassing the reference drug phenytoin, indicating potential therapeutic applications in epilepsy (Guan et al., 2008).
properties
CAS RN |
77779-60-3 |
---|---|
Product Name |
2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one |
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H11N3O/c20-16-13-10-17-14-9-5-4-8-12(14)15(13)18-19(16)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
XTYGFVVANLMBHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one CGS 8216 CGS-8216 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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